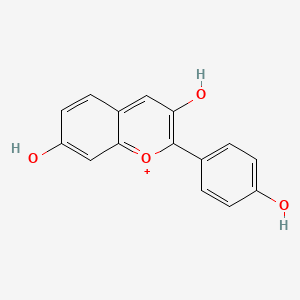

Guibourtinidin ion

Overview

Description

Guibourtinidin is an anthocyanidin , a type of flavonoid compound. It forms tannins called leucoguibourtinidins or proguibourtinidins . These compounds are found in various plant sources and contribute to their coloration.

Molecular Structure Analysis

Guibourtinidin has the following molecular formula: C15H11O4+Cl− with a molar mass of 255.24 g/mol . Its structure includes a chromenylium core with hydroxyl groups and a chloride ion.

Physical and Chemical Properties Analysis

Scientific Research Applications

Synthesis and Structural Analysis

Guibourtinidin ion, a type of oligomeric flavanoid, has been a subject of interest in the field of organic chemistry, specifically in the synthesis and structural analysis of proguibourtinidins. A study by Malan et al. (1990) explored the rare series of proguibourtinidins based on fisetinidol units, identifying metabolites like (+)-guibourtinidol and (+)-epifisetinidols formed via acid-catalyzed coupling. This research contributes to understanding the stereo-electronic principles operating in these processes, both in vitro and in nature (Malan et al., 1990).

Another study by Malan et al. (1996) derived guibourtinidol compounds from Cassia abbreviata, confirming the structures of these dimers through synthesis via mild acid-condensation. This work highlights the potential for these compounds in various organic synthesis applications (Malan et al., 1996).

Antioxidant Properties

Research on the antioxidant properties of compounds related to this compound has been conducted. For instance, Buchner et al. (2006) studied the degradation of flavonols like quercetin under thermal processing, contributing to the understanding of how these compounds' antioxidant properties may change under different conditions. Although this study does not directly involve guibourtinidin, it provides insights into the behavior of structurally related flavonoids (Buchner et al., 2006).

Similarly, Xu et al. (2019) explored the antioxidant activities of quercetin, which, like guibourtinidin, belongs to the flavonoid group. This research has implications for understanding the medicinal application of this compound and its related compounds (Xu et al., 2019).

Biomedical Applications

In the broader context of biomedical research, this compound and its related compounds could be relevant in the study of chitin and chitosan, as seen in the works of Khor & Lim (2003) and Jayakumar et al. (2010). These studies explore the biomedical applications of chitin and chitosan, which could potentially intersect with research on this compound derivatives (Khor & Lim, 2003); (Jayakumar et al., 2010).

Mechanism of Action

Target of Action

Guibourtinidin, also known as Flavylium, 3,4’,7-trihydroxy- or Guibourtinidin ion, is an anthocyanidin Anthocyanidins are a type of flavonoid, a class of compounds with antioxidant effects

Biochemical Pathways

Anthocyanidins, including Guibourtinidin, are known to form tannins called leucoguibourtinidins or proguibourtinidins . These tannins are part of larger biochemical pathways involved in plant metabolism and defense.

Biochemical Analysis

Biochemical Properties

As an anthocyanidin, Guibourtinidin forms tannins called leucoguibourtinidins or proguibourtinidins

Molecular Mechanism

As an anthocyanidin, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific molecular targets and mechanisms of Guibourtinidin remain to be determined.

Metabolic Pathways

As an anthocyanidin, it may interact with various enzymes or cofactors and could potentially influence metabolic flux or metabolite levels

Properties

IUPAC Name |

2-(4-hydroxyphenyl)chromenylium-3,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-11-4-1-9(2-5-11)15-13(18)7-10-3-6-12(17)8-14(10)19-15/h1-8H,(H2-,16,17,18)/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGQPDIBIQDDUNF-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=C3C=CC(=CC3=[O+]2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11O4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40607810 | |

| Record name | 3,4′,7-Trihydroxyflavylium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40607810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23130-31-6 | |

| Record name | 3,7-Dihydroxy-2-(4-hydroxyphenyl)-1-benzopyrylium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23130-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guibourtinidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023130316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4′,7-Trihydroxyflavylium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40607810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GUIBOURTINIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K4V6C6T6B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

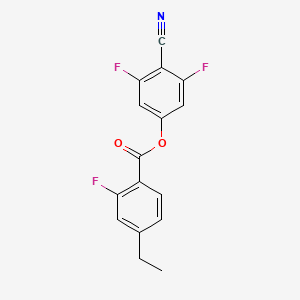

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[1-(4-Nitrophenyl)piperidin-4-yl]morpholine](/img/structure/B1603247.png)

![1-Methyl-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1603254.png)

![7,8-difluoro-2,3-dihydro-3-methyl-[4H]-1,4-benzoxazine](/img/structure/B1603255.png)